2-phenyl-4H-pyran-4-one
Description
Historical Context and Significance of 4H-Pyran-4-one Scaffolds
The 4H-pyran ring system is a six-membered oxygen-containing heterocycle that, along with its isomeric form 2H-pyran, constitutes a fundamental unit in bioorganic chemistry. orientjchem.orgsciencescholar.us The parent 4H-pyran was first isolated and characterized in 1962 via the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. sciencescholar.us While the simple pyran rings are of limited individual importance, their derivatives, particularly the ketones known as pyranones (or pyrones), are central to a vast array of natural and synthetic compounds. sciencescholar.ussemanticscholar.org
The 4H-pyran-4-one scaffold is a prevalent structural unit found in numerous natural products, including flavonoids, coumarins, xanthones, and naphthoquinones, which exhibit diverse and potent pharmacological activities. semanticscholar.org Molecules incorporating the pyran framework have demonstrated a wide spectrum of biological effects, including anticancer, antioxidant, antitumoral, and antibacterial properties. orientjchem.orgsemanticscholar.orgnih.gov The classification of these compounds often depends on whether they are based on the 2H- or 4H-pyran scaffold, with their benzo-fused analogues like chromones (benzo-pyran-4-ones) being particularly noteworthy in medicinal chemistry. semanticscholar.org The established biological relevance of these naturally occurring compounds has spurred considerable interest in the synthesis and study of new pyran-based derivatives. semanticscholar.orgnih.gov The functionalized 4H-pyran scaffold has garnered significant synthetic attention due to its widespread presence in pharmacologically important molecules. researchgate.netacs.org
Overview of Research Trajectories for 2-phenyl-4H-pyran-4-one
The specific compound this compound is structurally classified as a flavone, a major class of flavonoids known for their extensive pharmacological activities. jetir.org Research on this compound and its derivatives has branched into several key areas, primarily focusing on its synthesis and its potential as a platform for developing new therapeutic agents and synthetic methodologies.
One significant research trajectory involves the development of efficient synthetic routes to access the this compound core. An atom-economic and environmentally friendly method has been reported for its synthesis from 1-phenylpenta-1,4-diyn-3-one using water as a solvent. nih.gov This highlights a move towards greener chemical processes.
Table 1: Synthesis of this compound
| Starting Material | Reagents/Solvent | Product | Yield | Melting Point (°C) | Reference |
| 1-phenylpenta-1,4-diyn-3-one | Water | This compound | 50% | 102.2–103.5 | nih.gov |
Another major research focus is the use of the this compound framework as a scaffold for creating derivatives with enhanced or novel biological activities. For instance, the framework is the basis for synthesizing 2-phenyl-4H-naphtho[1,2-b]pyran-4-one analogues, which have been investigated for their anti-inflammatory potential. jetir.org Studies have shown that introducing specific functional groups, such as electron-withdrawing groups, can enhance this activity. jetir.org Similarly, derivatives of the closely related 2-phenyl-4H-chromen-4-one (flavone) structure have been designed and synthesized as potential multi-functional agents for treating Alzheimer's disease by inhibiting acetylcholinesterase. researchgate.net
Furthermore, the this compound structure and its hydrogenated analogues are utilized in the development of new synthetic methods. For example, 2,3-dihydro-2-phenyl-4H-pyran-4-one has been used as a product in catalytic asymmetric oxo-Diels–Alder reactions, a key method for creating chiral molecules. nih.gov This line of research explores how different catalysts can influence the yield and enantioselectivity of the reaction, contributing to the broader field of organocatalysis. nih.govbeilstein-journals.org The reactivity of the pyranone ring in derivatives like 3-acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one has also been studied in condensation reactions with various amines, leading to the formation of different pyridinone products. researchgate.netresearchgate.net
Table 2: Summary of Research Areas for this compound and its Derivatives
| Research Area | Focus | Example Compound(s) | Investigated Application/Property | Reference(s) |
| Medicinal Chemistry | Synthesis of biologically active derivatives | 2-phenyl-4H-naphtho[1,2-b]pyran-4-one analogues | Anti-inflammatory activity | jetir.org |
| 2-phenyl-4H-chromen-4-one derivatives | Anti-Alzheimer's disease (AChE inhibition) | researchgate.net | ||
| Synthetic Methodology | Green synthesis | This compound | Atom-economic synthesis in water | nih.gov |
| Asymmetric catalysis | 2,3-dihydro-2-phenyl-4H-pyran-4-one | Product of oxo-Diels-Alder reactions | nih.gov | |
| Scaffold reactivity | 3-acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one | Condensation reactions to form pyridinones | researchgate.netresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECLJRYNAOWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl 4h Pyran 4 One and Analogous Structures
Classical Synthetic Approaches to 4H-Pyran-4-ones
Traditional methods for the construction of the 4H-pyran-4-one ring system have laid the groundwork for the synthesis of a diverse array of derivatives. These approaches often rely on fundamental organic reactions such as condensations and cyclizations.
Condensation Reactions in Pyran-4-one Synthesis
Condensation reactions are a cornerstone in the synthesis of 4H-pyran-4-ones. One-pot multicomponent reactions, which offer efficiency and atom economy, are frequently employed. For instance, a variety of 4H-pyran derivatives can be synthesized through a three-component condensation of an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-ketoester or 1,3-diketone. researchgate.netorganic-chemistry.orgnih.govaurigeneservices.com This approach typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization. nih.govnih.gov
The general mechanism involves the base-catalyzed reaction between the aldehyde and the active methylene compound to form a vinylidene intermediate. This intermediate then undergoes a Michael addition with the enolate of the β-ketoester or 1,3-diketone. The resulting adduct then cyclizes and dehydrates to afford the substituted 4H-pyran ring. The choice of catalyst can influence the reaction's efficiency, with various bases such as piperidine, triethylamine, or even solid-supported catalysts like KOH-loaded CaO being utilized. researchgate.netaurigeneservices.com
Cyclization Processes for Pyran-4-one Ring Formation
The cyclization of linear precursor molecules is a direct and widely used method for constructing the 4H-pyran-4-one ring. A common strategy involves the acid- or base-catalyzed intramolecular cyclization of 1,3,5-triketones or their synthetic equivalents. acs.orgresearchgate.net These precursors can be prepared through various condensation reactions, such as the Claisen condensation. researchgate.net
For example, the dehydrative cyclization of 1,3,5-triketones can be promoted by acid catalysts, leading to the formation of the pyran-4-one ring with the elimination of a water molecule. The regioselectivity of the cyclization can be influenced by the substitution pattern of the triketone precursor.
Another powerful cyclization method is the intramolecular Wittig reaction. This approach can be used to form chromen-4-ones, which are benzo-fused analogs of 2-phenyl-4H-pyran-4-one. researchgate.netreddit.com In this strategy, an acylphosphorane, generated from a silyl (B83357) ester of an O-acylsalicylic acid, undergoes an intramolecular Wittig cyclization at the ester carbonyl group to yield the fused pyran-4-one ring system. researchgate.net
Syntheses from Precursor Molecules (e.g., 4-oxo-4H-pyran-2,6-dicarboxylic acid)
A well-established route to the parent 4H-pyran-4-one (γ-pyrone) involves the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. wisconsin.edunih.gov Chelidonic acid itself is typically synthesized through a condensation reaction between diethyl oxalate (B1200264) and acetone (B3395972) in the presence of a base, followed by hydrolysis. mdpi.com The subsequent thermal decarboxylation of chelidonic acid, often by heating in a refluxing solvent, yields the unsubstituted 4H-pyran-4-one. wisconsin.edunih.gov
This methodology can be extended to synthesize substituted pyran-4-ones. For instance, if a phenyl-substituted analog of chelidonic acid, such as 4-oxo-2-phenyl-4H-pyran-6-carboxylic acid, were available, its decarboxylation would theoretically yield this compound. The synthesis of such substituted dicarboxylic acids can be more complex, but the decarboxylation step remains a key transformation in this synthetic strategy. Incomplete hydrolysis during the synthesis of chelidonic acid can lead to the formation of monoesters, which upon decarboxylation, yield the corresponding ester-substituted pyran-4-ones. mdpi.com
Modern and Advanced Synthetic Transformations
Contemporary organic synthesis has introduced more sophisticated and powerful methods for the construction of complex molecules, including this compound. These advanced transformations often utilize transition-metal catalysis to achieve high efficiency and selectivity.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a versatile tool for the synthesis of 2-aryl-4H-pyran-4-ones. nih.govresearchgate.net This reaction typically involves the coupling of a halo-substituted 4H-pyran-4-one with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.orgnih.gov
For the synthesis of this compound, a 2-halo-4H-pyran-4-one (e.g., 2-bromo-4H-pyran-4-one) would be reacted with phenylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyranone, followed by transmetalation with the phenylboronic acid and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. A range of palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and bases like K₂CO₃ or K₃PO₄ are commonly employed. walisongo.ac.id This methodology provides a direct and modular approach to introduce the phenyl group at the 2-position of the pyran-4-one ring.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Bromo-4H-pyran-4-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good |
| 2 | 2-Iodo-4H-pyran-4-one | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Excellent |
| 3 | 2-Chloro-4H-pyran-4-one | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Moderate |
Oxidative Cyclization Methodologies
Oxidative cyclization represents another modern and efficient strategy for the synthesis of 4H-pyran-4-one derivatives. These reactions often involve the formation of the heterocyclic ring through an intramolecular cyclization that is accompanied by an oxidation step. A particularly relevant approach for the synthesis of this compound is the oxidative cyclization of chalcone (B49325) derivatives. rsc.orgkashanu.ac.ir
Chalcones (1,3-diphenyl-2-propen-1-ones) and their analogs can serve as precursors to flavones (2-phenylchromen-4-ones), which are structurally related to this compound. The oxidative cyclization of 2'-hydroxychalcones, for instance, can be mediated by various reagents to yield flavones. organic-chemistry.orgorganic-chemistry.org While this typically forms the benzo-fused system, analogous strategies can be envisioned for the formation of the non-fused pyran-4-one ring from appropriate acyclic precursors.
A more direct approach involves the oxidative cyclization of 1,3,5-triketone precursors. For example, a one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones has been developed for the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones. acs.org This method proceeds via a bromination/dehydrobromination sequence. The initial enedione is treated with a brominating agent, which facilitates the subsequent intramolecular cyclization and elimination to afford the aromatic pyran-4-one ring.
| Entry | Precursor | Oxidant/Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-6-phenyl-1,1,1-trifluorohex-5-ene-2,4-dione | NBS, then base | 2-Phenyl-6-(trifluoromethyl)-4H-pyran-4-one | 75 |
| 2 | 2'-Hydroxychalcone | I₂, DMSO | Flavone (2-Phenylchromen-4-one) | 85 |
| 3 | 1-Phenyl-5-hydroxypentane-1,3-dione | Pd(II)/O₂ | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | 60 |
Hetero Diels-Alder Reactions for Dihydropyranone Synthesis
The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for constructing six-membered heterocyclic rings, such as the dihydropyranone core structure that serves as a precursor to 4H-pyran-4-ones. nih.govresearchgate.net This reaction is a variant of the Nobel Prize-winning Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, most commonly oxygen or nitrogen. nih.gov In the context of dihydropyranone synthesis, this typically involves the [4+2] cycloaddition of a diene with a carbonyl compound (a heterodienophile) or an α,β-unsaturated carbonyl compound (a heterodiene) with an electron-rich olefin. researchgate.net
The reaction can proceed via an inverse electron demand pathway, where an electron-poor heterodiene reacts with an electron-rich heterodienophile. researchgate.net For example, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand HDA reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins to produce dihydropyrans with high diastereo- and enantioselectivity. researchgate.net A broad range of substituents on the heterodiene, including alkyl, aryl, alkoxy, and thioether groups, are tolerated in these reactions. researchgate.net
Another approach involves the cycloaddition of functionalized α,β-unsaturated carbonyl compounds, such as 3-aryl-2-benzoyl-2-propenenitriles, with a dienophile like N-vinyl-2-oxazolidinone. rsc.org These reactions can proceed with high regio- and diastereoselectivity, yielding functionalized 3,4-dihydro-2H-pyrans. rsc.org The resulting dihydropyranone structures can then be further modified or oxidized to yield the target 4H-pyran-4-one scaffold.
Intramolecular Rearrangements to 4H-Pyran-4-ones
The formation of the 4H-pyran-4-one ring system can also be achieved through intramolecular rearrangements. One notable pathway involves the thermolysis of dioxinones, which generates highly reactive acylketene intermediates. google.com These intermediates can then undergo a [4+2] cycloaddition reaction, which represents a form of intramolecular electrocyclization, to form the γ-pyrone (4H-pyran-4-one) ring. google.com This method provides a direct route to the pyranone core from acyclic precursors.
Another significant rearrangement-based synthesis involves the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. wisconsin.edu By refluxing chelidonic acid, a decarboxylation reaction is induced, which results in the formation of the parent 4H-pyran-4-one. wisconsin.edu This transformation is a key step in synthesizing the core pyranone structure from a more complex, readily available starting material. wisconsin.edu
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. The synthesis of 4H-pyran-4-one and its derivatives has benefited significantly from these approaches.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free, or neat, conditions is a cornerstone of green chemistry. This approach reduces pollution, lowers costs, and simplifies reaction work-up and product purification. Several solvent-free methods for synthesizing 4H-pyran derivatives have been developed, often involving the multicomponent reaction of aldehydes, an active methylene compound like malononitrile, and a 1,3-dicarbonyl compound. nih.govgrowingscience.com
These reactions can be promoted by thermal heating. nih.gov For instance, fused 4H-pyran derivatives have been synthesized by heating a mixture of an aromatic aldehyde, 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine at 110 °C under neat conditions. nih.gov This method features high atom economy and avoids the use of toxic catalysts or solvents. nih.gov Other protocols utilize catalysts such as KOH-loaded CaO or task-specific ionic liquids like [bmim]OH under solvent-free conditions to achieve high yields in short reaction times. growingscience.comtandfonline.com
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO, 60°C | 10 min | 92 | growingscience.com |
| 4-Chlorobenzaldehyde, Malononitrile, Ethyl Acetoacetate | [bmim]OH, 50-60°C | 10 min | 96 | tandfonline.com |
| Benzaldehyde, NMSM, 3-methyl-1-phenyl-5-pyrazolone | Neat, 110°C | 35 min | 92 | nih.gov |
| 4-Chlorobenzaldehyde, Malononitrile, Dimedone | Cu₂(NH₂-BDC)₂(DABCO), Grinding | 15 min | 98 | nih.gov |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. scielo.brmdpi.com This technique has been successfully applied to the one-pot synthesis of symmetrical 4H-pyran-4-ones. scielo.brscite.ai
In a typical procedure, an acid anhydride (B1165640) or carboxylic acid is subjected to microwave irradiation in the presence of a dehydrating agent like polyphosphoric acid or diphosphorous pentoxide under solvent-free conditions. scielo.br This method allows for the rapid synthesis of various substituted γ-pyrones. scielo.brresearchgate.net For example, the reaction of propionic anhydride with polyphosphoric acid under microwave irradiation for just two minutes affords the desired 2,6-dimethyl-4H-pyran-4-one in 72% yield. scielo.br The use of microwave assistance significantly accelerates reactions that would otherwise require much longer periods under conventional heating. mdpi.comnanobioletters.com
| Reactant | Reagent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic Anhydride | PPA | 2 | 68 | scielo.br |
| Propionic Anhydride | PPA | 2 | 72 | scielo.br |
| Butyric Anhydride | PPA | 3 | 78 | scielo.br |
| Hexanoic Anhydride | P₂O₅ | 4 | 65 | scielo.br |
PPA = Polyphosphoric Acid; P₂O₅ = Diphosphorous Pentoxide
Grinding Methodologies
Mechanochemistry, often performed by grinding reactants together in a mortar and pestle or a ball mill, represents another eco-friendly synthetic strategy. This solvent-free technique can lead to high yields in short reaction times and provides an alternative to solution-based chemistry. The synthesis of 4H-pyran derivatives has been successfully achieved using grinding methods. tandfonline.comresearchgate.netresearchgate.net
For instance, novel 4H-pyran-indolin-2-one analogs have been prepared by grinding various isatins with 4H-pyran-4-one using sodium bicarbonate as a catalyst at room temperature. researchgate.net This protocol is notable for its mild conditions, short reaction times (≤ 5 minutes), and excellent product yields (89-98%). researchgate.net Similarly, a three-component, solvent-free synthesis of 2-amino-4H-pyrans has been developed using ball-milling with a nanoporous metal-organic framework (MOF) as a heterogeneous catalyst. nih.gov This mechanochemical approach benefits from rapid reactions, high efficiency, and the absence of bulk solvents. nih.gov
| Reactants | Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Isatin, 4H-pyran-4-one | NaHCO₃ | ≤ 5 | 89-98 | researchgate.net |
| Ethyl Acetoacetate, Aryl Methylene Malononitriles, Ammonium Acetate | Ammonium Acetate | Not specified | Good | tandfonline.com |
| 4-Chlorobenzaldehyde, Malononitrile, Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 15 | 98 | nih.gov |
Catalyst-Free Protocols
The ideal green synthesis not only avoids solvents but also eliminates the need for a catalyst, which can be costly, toxic, or require removal from the final product. Catalyst-free protocols for the synthesis of 4H-pyran derivatives have been developed, typically relying on thermal energy to drive the reaction under neat conditions. nih.gov
An efficient and cost-effective catalyst-free method involves a three-component reaction between entities like 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin, various aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). nih.gov By simply heating the mixture of reagents at 110 °C, the desired fused 4H-pyran products are obtained in good to excellent yields. The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, O-cyclization, and elimination reactions. nih.gov The primary advantages of this protocol are its operational simplicity, high atom economy, and the complete elimination of both solvents and catalysts. nih.gov
| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 3-methyl-1-phenyl-5-pyrazolone | 35 | 92 | nih.gov |
| 4-Chlorobenzaldehyde | 3-methyl-1-phenyl-5-pyrazolone | 30 | 85 | nih.gov |
| 4-Methoxybenzaldehyde | 3-methyl-1-phenyl-5-pyrazolone | 40 | 88 | nih.gov |
| Benzaldehyde | 4-Hydroxycoumarin | 30 | 94 | nih.gov |
| 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | 25 | 90 | nih.gov |
Catalytic Strategies in 4H-Pyran-4-one Synthesis
Catalysis plays a pivotal role in the synthesis of 4H-pyran-4-ones, offering routes with enhanced efficiency, selectivity, and milder reaction conditions. Various catalytic systems, including transition metals, organocatalysts, acids, and inorganic salts, have been successfully employed.
Transition-metal catalysts are widely utilized in the synthesis of pyranone derivatives. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of various pyran structures. researchgate.netscirp.org Palladium(II)-mediated oxidative cyclization of β-hydroxyenones is an effective method for preparing 2,3-dihydro-4H-pyran-4-ones. researchgate.net Furthermore, palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones can regioselectively yield substituted furo[3,2-c]pyran-4-one derivatives. acs.org Palladium nanoparticles have also been used as a reusable catalyst for the one-pot synthesis of pyran derivatives. researchgate.netscirp.org
Iron catalysts, being inexpensive and environmentally friendly, have also found application in 4H-pyran-4-one synthesis. Iron(III) oxide nanoparticles can catalyze the construction of 4-substituted-4H-pyrans through a tandem process involving aldol (B89426) condensation, Michael-type addition, and dehydrating annulation. organic-chemistry.org Iron(III) chloride has been used to catalyze the one-pot, three-component synthesis of fused 4H-pyran derivatives. researchgate.net An iron(III)-catalyzed strategy has also been developed for the synthesis of tetrahydronaphthalenes, which proceeds through 3,4-dihydro-2H-pyran intermediates. nih.gov
Indium-mediated reactions provide another route to pyranone structures. For example, an indium-mediated Barbier-type mono-allylation of 1,5-dicarbonyl compounds followed by an acid-catalyzed dehydrative cyclization affords 2,3-dihydro-4H-pyran-4-ones. researchgate.net
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladium(II) | β-hydroxyenones | 2,3-dihydro-4H-pyran-4-ones | researchgate.net |
| Palladium(0) nanoparticles | Aryl aldehyde, malononitrile, C-H activated compound | Pyran derivatives | researchgate.netscirp.org |
| Iron(III) oxide nanoparticles | Not specified | 4-substituted-4H-pyrans | organic-chemistry.org |
| Iron(III) chloride | Aldehydes, 1,1-bis(methylthio)-2-nitroethylene, enolketone/dimedone | Fused 4H-pyran derivatives | researchgate.net |
| Indium | 1,5-dicarbonyl compounds | 2,3-dihydro-4H-pyran-4-ones | researchgate.net |
Organocatalysis has emerged as a powerful tool in the synthesis of complex molecules, including 4H-pyran-4-ones, often within the framework of multicomponent reactions. N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts. For example, an NHC-catalyzed [2+4] cyclization of an alkynyl ester with an α,β-unsaturated ketone provides a route to highly substituted 4H-pyran derivatives under mild conditions with high atom economy. organic-chemistry.org Another NHC-catalyzed [3+3] annulation reaction between β-keto esters and enynals yields pentasubstituted 4H-pyran derivatives. organic-chemistry.org
Both Lewis and Brønsted acids are effective catalysts for the synthesis of pyranone structures. A metal-free, Brønsted acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones using p-toluenesulfonic acid (p-TsOH) has been developed for the synthesis of substituted 2,3-dihydro-4H-pyran-4-ones. acs.orgacs.orgfigshare.comorganic-chemistry.orgfigshare.com This reaction proceeds with high regioselectivity and 100% atom economy under mild, open-air conditions. acs.orgacs.orgfigshare.comorganic-chemistry.org Dodecylbenzenesulfonic acid has also been utilized as a Brønsted acid catalyst in a microemulsion system for the three-component synthesis of 4H-pyran derivatives. scielo.br
Lewis acids also play a role in pyranone synthesis. For example, the reaction of acyclic β-diketones with α,β-unsaturated acyl chlorides in the presence of CaCl2 as a catalyst proceeds via a domino C-acylation/6π-oxa-electrocyclization to form 5-aroyl/alkanoyl-2,3-dihydro-4H-pyran-4-ones. researchgate.net
Inorganic salts can serve as simple and effective catalysts for the synthesis of 4H-pyran derivatives. While specific examples for NaHCO3 and MgBr2 in the synthesis of this compound were not prominently found in the provided search results, the use of other inorganic catalysts highlights the potential of this approach. For instance, KOH loaded on calcium oxide has been used as a catalyst in the multicomponent synthesis of 4H-pyran derivatives under solvent-free conditions. growingscience.comresearchgate.net Neodymium(III) oxide has also been employed as a recyclable and efficient catalyst for the one-pot multicomponent reaction of aromatic aldehydes and β-ketoesters or β-diketones to form 4H-pyrans. mjbas.com
Multicomponent and One-Pot Reaction Strategies
Multicomponent reactions (MCRs) and one-pot syntheses are highly valued in organic chemistry for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing reaction time and waste. mjbas.comresearchgate.net Several MCRs have been developed for the synthesis of 4H-pyran derivatives. mjbas.comresearchgate.netnih.gov
A common strategy involves the three-component condensation of an aldehyde, a C-H active compound like malononitrile, and a 1,3-dicarbonyl compound. nih.gov This approach has been utilized with various catalysts to afford a wide range of substituted 4H-pyrans. For example, neodymium(III) oxide catalyzes the one-pot multicomponent reaction of aromatic aldehydes with β-ketoesters or β-diketones. mjbas.com Similarly, iron(III)-catalyzed one-pot synthesis of fused 4H-pyran derivatives has been achieved through the combination of aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and enolketone/dimedone derivatives. researchgate.net Microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones from acid anhydrides and carboxylic acids in the presence of polyphosphoric acid or diphosphorous pentoxide has also been reported. scielo.br
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic aldehyde, β-ketoester/β-diketone | Nd2O3 | 4H-pyran derivatives | mjbas.com |
| Aldehydes, 1,1-bis(methylthio)-2-nitroethylene, enolketone/dimedone | FeCl3 | Fused 4H-pyran derivatives | researchgate.net |
| Aromatic aldehydes, malononitrile, ethyl acetoacetate | KOH loaded CaO / solvent-free | 2-amino-4H-pyran derivatives | growingscience.comresearchgate.net |
| Acid anhydrides, carboxylic acids | Polyphosphoric acid or P2O5 / microwave | Symmetrical 4H-pyran-4-ones | scielo.br |
Sequential Reaction Sequences for Fused Pyran Systems
Sequential reactions, which involve the step-by-step formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates, offer an efficient pathway to complex fused pyran systems. These methods are prized for their atom economy and ability to construct intricate molecular architectures from simpler precursors.
One notable strategy involves the use of palladium catalysis to construct fused pyran rings. espublisher.comespublisher.com This method utilizes an intramolecular Heck reaction followed by a β-H elimination or a C-H bond functionalization sequence. espublisher.comespublisher.com The process typically starts with an O-allylated ether, which undergoes a palladium-catalyzed cyclization to form the pyran ring. espublisher.com Researchers have optimized these reaction conditions, finding that a catalyst system of Pd(OAc)2 with PPh3 as a ligand, in the presence of a base like Cs2CO3 and a solvent such as DMF, provides good yields of the fused pyran products. espublisher.com This methodology has been successfully applied to a variety of substrates to create both fused pyran and tetracyclic pyran rings. espublisher.comespublisher.com
Another advanced sequential approach is the Brønsted acid-catalyzed double C(sp³)–H bond functionalization. nih.govrsc.org This process is triggered by a sequential hydride shift ( espublisher.comnih.gov- espublisher.comnih.gov) in carefully designed alkyl phenethyl ether derivatives. nih.govrsc.org The key to the success of this reaction is the substrate design, specifically the introduction of two methyl groups at the benzylic position. This structural feature facilitates both the initial and subsequent hydride shifts through the Thorpe-Ingold effect and conformational control, respectively. nih.govrsc.org This highly diastereoselective method allows for the synthesis of complex tricyclic fused pyrans in excellent yields with low catalyst loading. nih.govrsc.org
The table below summarizes the palladium-catalyzed synthesis of various fused pyran rings, highlighting the versatility of this sequential methodology. espublisher.com
| Entry | Reactant | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Substrate 1 | Product 1 | 5 | 75 |
| 2 | Substrate 2 | Product 2 | 5 | 72 |
| 3 | Substrate 3 | Product 3 | 6 | 70 |
| 4 | Substrate 4 | Product 4 | 6 | 65 |
| 5 | Substrate 5 | Product 5 | 5 | 63 |
| 6 | Substrate 6 | Product 6 | 6 | 60 |
| 7 | Substrate 7 | Product 7 | 6 | 70 |
Domino Reactions in Pyran-4-one Formation
Domino reactions, also known as cascade reactions, are processes where multiple bond-forming transformations occur under the same reaction conditions without the addition of new reagents or catalysts. e-bookshelf.de These reactions are highly efficient and are increasingly used for the synthesis of complex heterocyclic systems like pyran-4-ones and their fused analogs. nih.gov
A prominent example is the domino Knoevenagel condensation/6π-electrocyclization reaction. researchgate.net This strategy is used to access 2H,5H-pyrano[4,3-b]pyran-5-one skeletons. researchgate.net The reaction typically involves the condensation of an α,β-unsaturated aldehyde with a 4-hydroxy-2H-pyran-2-one derivative. researchgate.net The initial Knoevenagel condensation forms a triene intermediate, which then undergoes a 6π-electrocyclization to form the fused pyranone system. Microwave-assisted protocols have been developed to accelerate this process, allowing for the rapid, single-step preparation of libraries of these compounds. researchgate.net
Multicomponent reactions (MCRs) are another powerful class of domino reactions for synthesizing pyran derivatives. nih.govgrowingscience.com A common three-component reaction involves an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate). nih.govgrowingscience.com The reaction sequence is often initiated by a Knoevenagel condensation between the aldehyde and malononitrile. nih.gov This is followed by a Michael addition of the 1,3-dicarbonyl compound and a subsequent intramolecular cyclization and tautomerization to yield the final 4H-pyran product. nih.gov These MCRs can be promoted by a variety of catalysts, including sustainable and reusable options, and are often performed under green reaction conditions. nih.govgrowingscience.com
Furthermore, novel three-component domino reactions have been developed for the synthesis of more complex fused systems, such as pyrano[4,3-b]pyrrol-4(1H)-ones. researchgate.net One such approach proceeds catalyst-free in water, involving multiple C-H/C-O bond cleavages and C-C/C-N bond formations. researchgate.net This method is characterized by mild conditions, high functional group tolerance, and the use of readily available starting materials, representing an environmentally benign strategy for constructing these heterocyles. researchgate.net
The following table presents findings from a domino protocol for synthesizing substituted 2H-pyranones, demonstrating the efficiency and scope of this approach with various starting materials. nih.govacs.org
| Entry | Aryl Group (From α-aroylketene dithioacetal) | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | 5a | 20 | 87 |
| 2 | 4-Methylphenyl | 5b | 25 | 85 |
| 3 | 3-Methoxyphenyl | 5c | 25 | 86 |
| 4 | 4-Chlorophenyl | 5f | 30 | 80 |
| 5 | 4-Bromophenyl | 5g | 30 | 82 |
| 6 | Naphthalen-2-yl | 5i | 20 | 80 |
Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 4h Pyran 4 One
Electrophilic and Nucleophilic Reactions of the 4H-Pyran-4-one Ring
The 4H-pyran-4-one ring exhibits a dual reactivity profile. The carbonyl carbon (C4) and the carbon atom at the 2-position are electrophilic, susceptible to attack by nucleophiles. Conversely, the ring oxygen and the π-system can exhibit nucleophilic character. youtube.commasterorganicchemistry.com This electronic arrangement facilitates a range of reactions, including additions, substitutions, and ring transformations.
Reactions with Primary Amines and Pyridinone Formation
The reaction of 4H-pyran-4-ones with primary amines is a well-established method for the synthesis of pyridinone derivatives. nih.gov Pyridinones are a significant class of N-heterocyclic compounds in medicinal chemistry, serving as versatile scaffolds in drug design. nih.gov The transformation involves the nucleophilic attack of the primary amine on the pyranone ring, leading to a ring-opening and subsequent recyclization to form the more stable pyridinone ring.
The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The primary amine attacks the electrophilic C2 position of the 2-phenyl-4H-pyran-4-one ring.
Ring Opening: This attack leads to the cleavage of the C2-O1 bond, resulting in an open-chain intermediate.
Recyclization: The enolate formed in the intermediate then attacks the carbonyl group, but more favorably, an intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon (C6), displacing the ring oxygen.
Dehydration: A final dehydration step yields the N-substituted 4-pyridinone derivative.
This reaction provides a direct route to N-aryl or N-alkyl pyridinones, which are bioisosteres of pyranones and phenols. nih.gov
Table 1: Reaction of this compound with Primary Amines
| Reactant | Product | Reaction Type |
| This compound | 1-Alkyl-2-phenyl-4(1H)-pyridinone | Nucleophilic Ring Transformation |
| This compound | 1-Aryl-2-phenyl-4(1H)-pyridinone | Nucleophilic Ring Transformation |
Conjugate Addition/Elimination Pathways
The α,β-unsaturated ketone moiety within the 4H-pyran-4-one ring makes it susceptible to conjugate addition (Michael addition) reactions. libretexts.org In this pathway, a nucleophile attacks the β-carbon (C6) of the conjugated system, which is rendered electrophilic due to resonance with the carbonyl group. libretexts.org
The mechanism for a conjugate addition reaction is as follows:
A nucleophile attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system. libretexts.org
This attack results in the formation of an enolate intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. libretexts.org
Protonation of the α-carbon typically completes the addition process. libretexts.org
In the context of this compound, this reaction can lead to the formation of substituted 2,3-dihydro-4H-pyran-4-ones. If a suitable leaving group is present on the ring, a subsequent elimination reaction can occur, leading to a net substitution. This conjugate addition/elimination sequence is a key strategy for the functionalization of the pyranone core. mdpi.com For example, 2-(2-(Dimethylamino)vinyl)-4-pyrones are known to undergo 1,6-conjugate addition/elimination, allowing for the substitution of the dimethylamino group. mdpi.com
Substitution of Functional Groups
Functional groups attached to the this compound scaffold can be replaced through various substitution reactions. Nucleophilic substitution is a common pathway, particularly for substituents at positions that are activated by the ring's electronic properties. For instance, leaving groups at the C2 or C6 positions are susceptible to displacement by nucleophiles.
The transformation of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones with nucleophiles like anilines or indoles results in the substitution of the dimethylamino group. nih.gov This highlights a vinylogous substitution pathway where the reactivity of the pyranone ring is extended through a conjugated system. Similarly, bromomethyl groups on a 4H-pyran-4-one ring can undergo nucleophilic substitution by phenols or glycol ethers. researchgate.net
Cycloaddition Reactions Involving Pyran-4-one Systems
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic structures. nih.gov Pyran-4-one systems can participate in these reactions, acting either as the 2π component (dipolarophile or dienophile) or the 4π component (diene), depending on the reaction type and substitution pattern.
1,3-Dipolar Cycloaddition/Elimination
1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The double bonds within the this compound ring can act as dipolarophiles. For example, the C5-C6 double bond can react with 1,3-dipoles such as nitrile oxides or azides.
A study on 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones demonstrated their reactivity in 1,3-dipolar cycloaddition/elimination pathways. mdpi.com The reaction with a nitrile oxide, generated in situ, leads to the formation of an isoxazolyl-substituted 4-pyrone. The proposed mechanism involves:
Cycloaddition: The 1,3-dipole adds across the vinyl double bond conjugated to the pyranone ring, forming a primary cycloadduct.
Elimination: This intermediate then undergoes the elimination of dimethylamine to yield the final aromatic isoxazolyl-substituted product.
This sequence provides a versatile method for attaching five-membered heterocyclic rings to the pyranone scaffold. mdpi.com
Participation in Diels-Alder Type Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com this compound can function as the diene component in this reaction, specifically utilizing the conjugated system from C2 to C5 (via the ring oxygen). The reaction typically proceeds with electron-deficient dienophiles.
The reaction of a 2-pyrone with a dienophile, such as an alkyne, initially forms a bicyclic adduct. rsc.orgmasterorganicchemistry.com This adduct is often unstable and undergoes a retro-Diels-Alder reaction by extruding a molecule of carbon dioxide (CO2). This concerted process leads to the formation of a substituted benzene ring. When this compound participates as the diene, this sequence can be used to synthesize various polysubstituted phenyl derivatives.
The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on both the pyranone and the dienophile. rsc.orgresearchgate.net Electron-donating groups on the pyranone can increase its reactivity in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.comyoutube.com
Table 2: Diels-Alder Reactivity of Pyran-4-one Systems
| Diene | Dienophile | Key Intermediate | Product Type |
| This compound | Alkyne | Bicyclic O-bridged adduct | Substituted benzene (after CO2 extrusion) |
| 2H-Pyran-2-one | Maleic Anhydride (B1165640) | Bicyclic lactone adduct | Fused ring system |
| This compound | Alkene | Bicyclic O-bridged adduct | Substituted cyclohexadiene (after CO2 extrusion) |
Ring-Opening and Rearrangement Reactions
The pyran-4-one ring system is susceptible to various rearrangements and ring-opening reactions, particularly under photochemical and thermal conditions. These transformations often proceed through pericyclic mechanisms, leading to structurally distinct isomers or fragmentation products.
The photochemical transformation of 4H-pyran-4-ones into their isomeric 2H-pyran-2-ones is a notable rearrangement. Irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp has been shown to yield the corresponding 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. This reaction represents the first documented example of such a photochemical conversion for this class of compounds.
The mechanism for this type of photorearrangement is thought to be analogous to the transformations of cyclohexa-2,5-dienones. The process is initiated by the photoexcitation of the 4H-pyran-4-one. While the precise mechanism can be complex and substrate-dependent, it often involves the formation of intermediate species that ultimately rearrange to the more stable 2H-pyran-2-one isomer. In related systems, such as 4-aryl-4H-pyrans, UV irradiation can lead to instability and photoreactions that form 1,3-butadienes. The photochemistry of the pyranone ring is diverse; for instance, the sulfur analog, 2,6-diphenyl-4H-pyran-4-thione, undergoes photolysis to produce a dimerized product, 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene), through a desulfurization process.
Table 1: Examples of Photochemical Rearrangement of 4H-Pyran-4-one Derivatives
| Starting Material (4H-Pyran-4-one) | Product (2H-Pyran-2-one) | Yield (%) | Reference |
| 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | 4,5-Dimethyl-3,6-diphenyl-2H-pyran-2-one | 67 | |
| 2,3,5,6-Tetraphenyl-4H-pyran-4-one | 3,4,5,6-Tetraphenyl-2H-pyran-2-one | 42 |
Electrocyclic reactions are intramolecular, pericyclic reactions that involve the conversion of a pi bond into a sigma bond, leading to ring formation, or the reverse process of ring-opening. These reactions are governed by the principle of conservation of orbital symmetry, and their stereochemical outcome depends on whether they are conducted under thermal or photochemical conditions and on the number of π electrons involved.
For the this compound system, the pyran ring can undergo electrocyclic ring-opening. This process can be viewed in the context of the Woodward-Hoffmann rules.
Thermal Reactions : In reactions involving 4n π electrons (like a 4π system), a conrotatory motion of the terminal orbitals occurs. For systems with 4n+2 π electrons (like a 6π system), a disrotatory motion is observed.
Photochemical Reactions : Under photochemical conditions, the selection rules are reversed. A 4n π system will undergo disrotatory ring closure/opening, while a 4n+2 π system will follow a conrotatory path.
The ring-opening of a pyranone can be considered a 6π electrocyclic reaction. For example, the thermal ring-opening of a 1,3-cyclohexadiene derivative (a 6π system) proceeds via a disrotatory mechanism. Conversely, photochemical excitation would lead to a conrotatory ring-opening. In some pyran-4-one derivatives, photochemical reactions can proceed through a 6π-electrocyclization of a 1,3,5-hexatriene system formed in situ. The feasibility of these reactions is also influenced by ring strain; small rings tend to undergo ring-opening to release strain.
Mass spectrometry is a primary tool for studying the fragmentation of molecules like this compound. The fragmentation patterns provide valuable information for structural elucidation. The core structure of this compound is shared by flavones, and thus their fragmentation behaviors are closely related.
A predominant fragmentation pathway for this class of compounds is the retro-Diels-Alder (rDA) reaction. The rDA is the microscopic reverse of the Diels-Alder reaction, a concerted, pericyclic process that cleaves a cyclohexene-like ring into a diene and a dienophile. In the mass spectrometer, the pyranone ring of the molecular ion can undergo an rDA reaction, leading to characteristic fragment ions. This cleavage of the C-ring is a typical fragmentation pattern for flavonoids.
Another common fragmentation process involves the neutral loss of small molecules, such as carbon monoxide (CO). For isoflavones, a distinctive double loss of CO (totaling 56 u) has been identified as a key feature in positive ion mode mass spectrometry. This fragmentation is believed to occur from the central pyranone ring.
Table 2: Characteristic GC-MS Fragmentation Peaks for this compound
| m/z Value | Relative Intensity | Putative Assignment | Reference |
| 172 | 2nd Highest | Molecular Ion [M]⁺ | |
| 144 | Top Peak | [M - CO]⁺ | |
| 102 | 3rd Highest | Product of rDA reaction (Phenylacetylene cation radical) |
Functionalization at Peripheral Sites
Beyond transformations of the heterocyclic ring itself, the this compound skeleton allows for functionalization at its substituent groups. This is particularly relevant for derivatives bearing reactive handles like active methyl groups or halogens.
While this compound itself lacks a methyl group, its derivatives containing a methyl group, typically at the C-6 position, possess an "active methyl group." The acidity of the protons on this methyl group is enhanced by the electron-withdrawing effect of the adjacent carbonyl group in the pyranone ring. This activation allows the methyl group to participate in various condensation reactions.
A primary example is the base-catalyzed aldol-type condensation. These reactions involve the deprotonation of the active methyl group to form a carbanion, which then acts as a nucleophile, attacking an electrophilic carbonyl compound, such as an aldehyde. This chemistry is analogous to the Knoevenagel condensation reactions observed with related heterocyclic systems like 3-formylchromone, which readily condenses with active methylene (B1212753) compounds. Such condensations are pivotal for extending the carbon framework and synthesizing more complex derivatives, such as styrylpyranones.
The pyranone ring can be functionalized through halogenation, introducing a versatile handle for subsequent carbon-carbon bond-forming reactions. Halogenated pyrones are valuable substrates in transition metal-catalyzed cross-coupling reactions.
For instance, related 2-pyrone systems can be readily halogenated. 4-Bromo-6-methyl-2-pyrone is accessible through the bromination of 4-hydroxy-6-methyl-2-pyrone. Similarly, 3,5-dibromo-2-pyrone can be prepared from coumalic acid. The carbon-halogen bond, particularly at electron-deficient positions of the pyrone ring, is reactive towards oxidative addition to Pd(0) catalysts.
These halogenated intermediates can then participate in a variety of powerful cross-coupling reactions:
Sonogashira Coupling: The reaction of a halopyranone with a terminal alkyne, catalyzed by palladium and copper, to form alkynyl-substituted pyranones.
Suzuki Coupling: A palladium-catalyzed reaction between a halopyranone and an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.
Heck Coupling: The palladium-catalyzed reaction of a halopyranone with an alkene to introduce a vinyl substituent.
These cross-coupling strategies provide a robust methodology for elaborating the this compound scaffold, enabling the synthesis of a wide array of derivatives with diverse electronic and steric properties.
Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org This electrophilic reagent then attacks the electron-rich substrate, leading to the introduction of a formyl group (-CHO) after hydrolysis. chemistrysteps.com
While specific research detailing the Vilsmeier-Haack reaction of this compound is not extensively documented in readily available literature, the reactivity of analogous compounds, particularly chromones (benzo-γ-pyrones), provides significant insight into the expected chemical behavior. Chromones are known to undergo Vilsmeier-Haack formylation, typically at the C3 position, which is the most electron-rich position of the pyranone ring activated for electrophilic attack.
The reaction mechanism proceeds through the initial formation of the Vilsmeier reagent, an electrophilic iminium salt. The this compound then acts as a nucleophile, with the C3 position attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding 3-formyl-2-phenyl-4H-pyran-4-one.
A study on the Vilsmeier-Haack reaction of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans further supports the reactivity of the pyran ring system under these conditions, although the specific substrate and reaction pathway differ. ijpcbs.com In the case of substituted phenylacetones, the Vilsmeier-Haack reaction has been shown to produce 3-formyl-4-pyrones, demonstrating the formation of the pyrone ring itself along with the formyl group at the 3-position.
Based on these analogous reactions, the Vilsmeier-Haack reaction of this compound is predicted to yield 3-formyl-2-phenyl-4H-pyran-4-one as the primary product.
Table 1: Predicted Outcome of the Vilsmeier-Haack Reaction on this compound
| Reactant | Reagents | Predicted Product |
| This compound | 1. POCl₃, DMF2. H₂O | 3-formyl-2-phenyl-4H-pyran-4-one |
Detailed Research Findings:
While direct experimental data for this compound is limited, research on related structures provides the following insights:
Regioselectivity: In chromone systems, the formylation occurs regioselectively at the C3 position. This is attributed to the electronic distribution within the heterocyclic ring, which makes the C3 carbon the most nucleophilic center.
Reaction Conditions: The Vilsmeier-Haack reaction is typically carried out using a stoichiometric amount of phosphorus oxychloride and an excess of DMF, which can also serve as the solvent. The reaction temperature can vary, but it is often performed at elevated temperatures.
Mechanism: The reaction is an electrophilic substitution. The Vilsmeier reagent, being a relatively weak electrophile, requires an activated substrate. chemistrysteps.com The pyranone ring in this compound is sufficiently electron-rich to undergo this transformation.
Further investigation into the Vilsmeier-Haack reaction of this compound would be necessary to establish the optimal reaction conditions and fully characterize the products and their yields.
Structural Modifications and Derivatization of the 2 Phenyl 4h Pyran 4 One Scaffold
Synthesis of Substituted Phenyl Analogs of 2-phenyl-4H-pyran-4-one
Modification of the 2-phenyl ring is a common strategy to investigate the influence of electronic and steric effects on the molecule's properties.
The electronic nature of the substituent on the phenyl ring can significantly impact the properties of the this compound system. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) decrease it. These alterations can influence the reactivity and stability of the entire molecule. wikipedia.orgmasterorganicchemistry.com
Research on related 4-aryl-4H-pyran systems has shown that the introduction of an electron-donating group on the 4-phenyl ring leads to a decrease in the half-wave potential, indicating a change in the molecule's electrochemical properties. nih.gov Conversely, an electron-acceptor group results in a slight increase in this potential. nih.gov This suggests that the electronic character of the phenyl substituent directly modulates the electron density within the pyran ring.
Commonly employed electron-donating groups include alkyl, hydroxyl, and amino moieties, which can enhance the nucleophilicity of the pyran system. libretexts.org In contrast, electron-withdrawing groups such as nitro, cyano, and carboxyl groups, diminish the ring's electron density, making it less susceptible to electrophilic attack. lasalle.educhemguideforcie.co.uk The synthesis of these analogs typically involves starting with a substituted benzaldehyde or acetophenone, which is then condensed with a suitable three-carbon synthon to construct the pyran-4-one ring.
Table 1: Examples of Substituted Phenyl Analogs of this compound and their Reported Effects
| Substituent on Phenyl Ring | Substituent Type | General Synthetic Approach | Observed/Expected Effect | Reference |
| -CH₃ (methyl) | Electron-Donating | Condensation of p-tolualdehyde with a 1,3-dicarbonyl compound | Increased electron density in the pyran ring | libretexts.org |
| -OCH₃ (methoxy) | Electron-Donating | Reaction involving anisaldehyde | Enhanced nucleophilicity | lasalle.edu |
| -NO₂ (nitro) | Electron-Withdrawing | Utilization of nitrobenzaldehyde in the synthesis | Decreased electron density, increased electrophilicity | lasalle.edu |
| -Cl (chloro) | Electron-Withdrawing (inductive), Electron-Donating (resonance) | Starting from a chlorobenzaldehyde derivative | Modified reactivity and stability | lasalle.edu |
Modifications of the Pyran Ring System
Direct modification of the pyran-4-one ring allows for the introduction of diverse functionalities, leading to a wide array of derivatives with unique properties.
The introduction of alkyl and aryl groups at various positions of the pyran-4-one ring can significantly alter its steric and electronic properties. For instance, the synthesis of 2,6-disubstituted pyran-4-ones has been explored for various applications. These substitutions can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted 1,3,5-triketones or other acyclic precursors.
A study on 2-aryl-6-(polyfluoroalkyl)-4-pyrones demonstrated a convenient one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones. nih.gov This method allows for the synthesis of 2-phenyl-4-pyrones bearing various polyfluoroalkyl substituents at the 6-position. nih.gov
Table 2: Examples of Alkyl and Aryl Substituted this compound Derivatives
| Position of Substitution | Substituent | Synthetic Method | Reference |
| C6 | -CH₃ (methyl) | Cyclization of a 1,3,5-triketone precursor | acs.org |
| C6 | Polyfluoroalkyl | One-pot oxidative cyclization of fluorinated enediones | nih.gov |
| C2, C6 | Phenyl, Tolyl | Reaction of 3-chloro-tetrahydrothiopyran-4-ones with PCl₅ (for thiopyran analog) | researchgate.net |
The introduction of vinylic and styryl groups into the this compound scaffold extends the conjugation of the system, which can have profound effects on its photophysical properties. A straightforward approach for the construction of 2-(2-(dimethylamino)vinyl)-4-pyrones involves the enamination of 2-methyl-4-pyrones with N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.gov These resulting enamines are highly reactive and can undergo further transformations. mdpi.com
The synthesis of 2-phenyl-6-styryl-4-pyrone derivatives has been achieved through the reaction of ethyl phenylpropiolate with benzylideneacetone derivatives in the presence of a base. researchgate.net These compounds, featuring an extended π-system, are of interest for their potential applications in materials science.
Table 3: Synthesis of Vinylic and Styryl Derivatives of this compound
| Moiety | Position of Incorporation | Synthetic Precursor | Reagent/Conditions | Resulting Compound | Reference |
| Vinylic | C2 | 2-methyl-6-phenyl-4H-pyran-4-one | DMF-DMA, N-methylimidazole | 2-(2-(Dimethylamino)vinyl)-6-phenyl-4H-pyran-4-one | nih.gov |
| Styryl | C6 | Ethyl phenylpropiolate and benzylideneacetone | Sodium ethoxide | 2-phenyl-6-styryl-4H-pyran-4-one | researchgate.net |
| Styryl | C6 | 2-methyl-6-styryl-4-pyrone | DMF-DMA | 2-(2-(Dimethylamino)vinyl)-6-styryl-4H-pyran-4-one | nih.gov |
The synthesis of polysubstituted 4H-pyran-4-ones allows for the fine-tuning of the molecule's properties through the introduction of multiple functional groups. Multi-component reactions are often employed for the efficient construction of these highly functionalized pyran systems. These reactions can involve the condensation of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound.
Various catalysts have been developed to promote the synthesis of polysubstituted 4H-pyrans under green conditions. nih.gov An N-heterocyclic carbene (NHC)-catalyzed [2 + 4] cyclization of an alkynyl ester with an α,β-unsaturated ketone provides access to highly substituted 4H-pyran derivatives. organic-chemistry.org
Fused Pyran-4-one Systems and Annulated Heterocycles
Fusing other heterocyclic or carbocyclic rings to the this compound scaffold leads to the formation of more complex and rigid molecular architectures. These annulated systems often exhibit unique biological activities and photophysical properties.
The synthesis of fused pyran rings can be achieved through intramolecular Heck reactions. espublisher.com For example, an efficient method for the construction of a fused pyran ring involves the intramolecular Heck reaction followed by β-H elimination from an O-allylated ether. espublisher.com Furthermore, a tetracyclic pyran ring can be synthesized by an intramolecular Heck reaction followed by C–H bond activation from an O-methallylated ether. espublisher.com
The condensation of two equivalents of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid leads to the formation of 4H-furo[3,2-c]-pyran-4-ones. researchgate.net This approach provides a pathway to pyran-annulated furan systems.
Table 4: Examples of Fused Pyran-4-one Systems Derived from or Related to this compound
| Fused Ring System | Synthetic Strategy | Key Precursors | Reference |
| Furo[3,2-c]pyran-4-one | Condensation | 4-hydroxy-6-methyl-2H-pyran-2-one, arylglyoxals | researchgate.net |
| Fused Pyran Ring | Intramolecular Heck reaction | O-allylated ether of a phenol | espublisher.com |
| Tetracyclic Pyran Ring | Intramolecular Heck reaction and C-H activation | O-methallylated ether of a phenol | espublisher.com |
| Pyrano[3,2-c]chromenone | Multi-component reaction | 4-hydroxycoumarin, aromatic aldehyde, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | researchgate.net |
Synthesis of Naphtho[1,2-b]pyran-4-one Derivatives
The fusion of a naphthalene ring to the pyranone core gives rise to naphtho[1,2-b]pyran-4-one derivatives. A prevalent method for the synthesis of these compounds is a one-pot, three-component reaction. This approach typically involves the condensation of a naphthol derivative, an aromatic aldehyde, and an active methylene compound.
For instance, the synthesis of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles can be achieved through a three-component reaction of 1-naphthol, various aryl aldehydes, and malononitrile. nih.gov This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of 1-naphthol to the resulting arylidene malononitrile, and subsequent intramolecular cyclization to afford the final naphthopyran product. The use of a basic catalyst, such as piperidine, is often employed to facilitate this transformation. researchgate.net
A variety of substituents on the aryl aldehyde can be tolerated in this reaction, leading to a library of structurally diverse naphthopyran derivatives. This multicomponent strategy offers several advantages, including operational simplicity, high atom economy, and the ability to generate molecular complexity in a single synthetic step. nih.gov
Construction of Pyrano[3,2-c]chromenones and Pyrazoles
The this compound scaffold can be elaborated to form pyrano[3,2-c]chromenone structures. A common synthetic route involves the reaction of 4-hydroxycoumarin with α,β-unsaturated ketones, such as chalcones, which can be conceptually derived from this compound precursors. frontiersin.orgresearchgate.net The reaction proceeds through a Michael addition of the enolate of 4-hydroxycoumarin to the chalcone (B49325), followed by an intramolecular cyclization and dehydration to yield the pyrano[3,2-c]chromenone core. frontiersin.org Various catalysts, including solid acids and ionic liquids, have been employed to promote this transformation under environmentally benign conditions. researchgate.net
Furthermore, the pyranone ring of this compound can be converted into a pyrazole ring. This transformation is typically achieved by reacting the pyranone with hydrazine or its derivatives. nih.gov The reaction proceeds via a ring-opening of the pyranone by the hydrazine, followed by an intramolecular condensation and dehydration to form the pyrazole ring. This method provides a straightforward route to 3,5-disubstituted pyrazoles, where one of the substituents is a phenyl group originating from the starting pyranone. youtube.com The reaction conditions can be tuned to control the regioselectivity of the pyrazole formation when unsymmetrical hydrazines are used. nih.gov
| Starting Material(s) | Reagents | Product | Ref. |
| 4-Hydroxycoumarin, Chalcone | Catalyst (e.g., solid acid, ionic liquid) | Pyrano[3,2-c]chromenone | frontiersin.orgresearchgate.net |
| This compound | Hydrazine hydrate | 3(5)-Phenylpyrazole | nih.govyoutube.com |
Indolin-2-one and Imidazo[1,5-a]pyridine-5,8-dione Fused Structures
The fusion of an indolin-2-one moiety to the pyranone scaffold can be accomplished through multicomponent reactions. A notable example is the synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives. nih.govnih.gov This reaction involves the one-pot condensation of an isatin (a derivative of indolin-2-one), an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a 4H-pyran-4-one derivative like kojic acid. nih.govnih.gov The reaction is often catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov This approach allows for the creation of complex spirocyclic systems containing both the indolin-2-one and pyranone cores in a single, efficient step.
The synthesis of imidazo[1,5-a]pyridine-5,8-dione fused structures directly from a this compound scaffold is not extensively documented. However, the synthesis of the parent imidazo[1,5-a]pyridine ring system can be achieved through various methods, such as the reaction of 2-aminomethylpyridine with aldehydes or carboxylic acids. organic-chemistry.orgmdpi.com Conceptually, a suitably functionalized this compound derivative could potentially be used as a precursor to construct the fused imidazo[1,5-a]pyridine-5,8-dione system, although this remains an area for further synthetic exploration.
| Starting Materials | Reagents/Catalyst | Fused Product | Ref. |
| Isatin, Malononitrile, Kojic Acid | DABCO | Spiro[indoline-3,4'-pyrano[3,2-b]pyran] | nih.govnih.gov |
Pyrano[3,2-b]pyrans and Spiro-pyrano[3,2-b]pyran Derivatives
The pyrano[3,2-b]pyran framework, a fused system of two pyran rings, can be synthesized from 4H-pyran-4-one precursors. A common starting material for this transformation is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), which shares the core pyranone structure. researchgate.netgrowingscience.com Multicomponent reactions are frequently employed for the construction of these bicyclic systems. For example, the reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and kojic acid in the presence of a catalyst can afford dihydropyrano[3,2-b]pyran derivatives. researchgate.netgrowingscience.com A variety of catalysts, including nano-ZnO and nano-Bi2O3-ZnO, have been shown to be effective for this transformation. growingscience.com
Spiro-pyrano[3,2-b]pyran derivatives can also be synthesized using similar multicomponent strategies. A notable example is the one-pot, three-component reaction of an isatin, an active methylene compound, and kojic acid. nih.govnih.gov This reaction, often catalyzed by a base like DABCO, leads to the formation of spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives, which incorporate the spirocyclic pyran system fused to an indolinone. nih.gov The use of ultrasound irradiation has also been reported to promote these reactions, often leading to higher yields and shorter reaction times. nih.gov
| Starting Materials | Reagents/Catalyst | Product | Ref. |
| Aldehyde, Malononitrile, Kojic Acid | Nano-ZnO | Dihydropyrano[3,2-b]pyran | researchgate.netgrowingscience.com |
| Isatin, Ethyl Cyanoacetate, Kojic Acid | DABCO | Spiro[indoline-3,4'-pyrano[3,2-b]pyran] | nih.govnih.gov |
Heteroatom Incorporation into the 4H-Pyran-4-one Scaffold
The introduction of heteroatoms other than oxygen into the pyranone ring offers a powerful tool for modulating the electronic and steric properties of the resulting heterocyclic system. This can lead to the discovery of novel compounds with unique reactivity and biological activity.
Nitrogen-Containing Derivatives (e.g., Pyridinones)
The 4H-pyran-4-one ring can be converted into a pyridinone ring, which is a nitrogen-containing analogue. One common method for this transformation involves the reaction of a 2-amino-4H-pyran derivative with a suitable reagent to facilitate ring opening and subsequent recyclization to form the pyridinone. researchgate.net For instance, treatment of 2-amino-4,6-diaryl-3,5-dicyano-4H-pyrans with nitrosylsulfuric acid can lead to the formation of 3,5-dicyano-4,6-diaryl-2-pyridones. researchgate.net This reaction proceeds through a diazotization of the amino group, followed by ring opening and recyclization with the incorporation of the nitrogen atom into the ring.
Another approach involves the reaction of 4-hydroxy-2-pyrones with arylmethylene malononitriles in the presence of a base like piperidine, which can lead to the formation of 2-amino-4H-pyrano[3,2-c]pyridine-5-ones. mdpi.com This one-pot process involves a Michael addition followed by an intramolecular cyclization. These pyrano[3,2-c]pyridine derivatives contain a fused pyridinone ring system.
Sulfur-Containing Analogues (e.g., Thiopyrans)
The oxygen atom in the 4H-pyran-4-one ring can be replaced with a sulfur atom to generate the corresponding thiopyran-4-one or thiopyran-4-thione. A common method for this transformation is the use of thionating reagents such as phosphorus pentasulfide (P4S10) or Lawesson's reagent. tandfonline.com The reaction of a 4H-pyran-4-one with one of these reagents typically results in the thionation of the carbonyl group to form a 4H-pyran-4-thione. In some cases, prolonged reaction times or higher temperatures can lead to the replacement of the ring oxygen with sulfur, yielding a 4H-thiopyran-4-thione. tandfonline.com
Alternatively, thiopyran derivatives can be synthesized through cycloaddition reactions. For example, a [4+2] cycloaddition of a thioaldehyde with a suitable diene can lead to the formation of a dihydrothiopyran ring. d-nb.info While not a direct conversion of a pre-formed pyranone, this method provides access to the thiopyran core structure. The subsequent oxidation of the sulfur atom can lead to thiopyran sulfoxides and sulfones, further expanding the chemical diversity of these sulfur-containing analogues. tandfonline.com
Spectroscopic Characterization and Mechanistic Elucidation in 2 Phenyl 4h Pyran 4 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-phenyl-4H-pyran-4-one, both ¹H and ¹³C NMR provide unambiguous evidence for its chemical structure by probing the magnetic properties of its atomic nuclei.
The ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. The molecule has protons in two distinct regions: the phenyl ring and the pyranone ring.
The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. This multiplet arises from the ortho, meta, and para protons. The protons on the pyranone ring are in different chemical environments. The proton at the C3 position is expected to appear as a doublet, coupled to the proton at the C5 position, though this coupling would be across the carbonyl group and likely very small or non-existent. The protons at C5 and C6 are part of a vinyl ether system. The H-5 proton is adjacent to the carbonyl group, which is electron-withdrawing, and should thus be deshielded, appearing at a lower field. The H-6 proton is adjacent to the ring oxygen.
Based on the structure, a predicted ¹H NMR spectrum would show the following key signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) | Signals for the five protons on the phenyl ring. |
| Pyranone H-3 | ~6.4 | Doublet (d) | Coupled to H-5, though long-range coupling might be weak. |
| Pyranone H-5 | ~6.2 | Doublet (d) | Coupled to H-6. Deshielded by the adjacent C=O group. |
| Pyranone H-6 | ~7.7 | Doublet (d) | Coupled to H-5. Deshielded by the adjacent oxygen atom. |
This table is generated based on typical chemical shifts for similar structural motifs; actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. With 11 carbon atoms in unique electronic environments, 11 distinct signals are expected.
The carbonyl carbon (C4) of the pyranone ring is characteristically found at the most downfield region of the spectrum, typically around δ 180 ppm. The carbons of the phenyl ring will produce signals in the aromatic region (δ 120-140 ppm). The quaternary carbon of the phenyl ring attached to the pyranone ring will have a lower intensity. The olefinic carbons of the pyranone ring (C2, C3, C5, C6) will also resonate in the downfield region, with their exact shifts influenced by the phenyl substituent and the heterocyclic oxygen and carbonyl group.
A predicted ¹³C NMR spectrum would display signals in the following regions:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C4) | ~180 | Carbonyl carbon, most deshielded. |
| Phenyl C (quaternary) | 130 - 135 | Lower intensity signal. |
| Phenyl CH | 125 - 132 | Signals for the five CH carbons of the phenyl ring. |
| Pyranone C2, C6 | 150 - 165 | Olefinic carbons attached to oxygen or the phenyl group. |
| Pyranone C3, C5 | 110 - 120 | Olefinic carbons adjacent to the carbonyl group. |
This table is generated based on typical chemical shifts for γ-pyrones and substituted benzenes; actual experimental values may vary.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone in the pyranone ring, expected in the range of 1680-1640 cm⁻¹.
C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bonds in both the aromatic and pyranone rings.
C-O-C Stretching: Asymmetric and symmetric stretching vibrations for the ether linkage in the pyranone ring, typically found in the 1300-1000 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can give information about the substitution pattern of the phenyl ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=O Stretch (conjugated ketone) | 1680 - 1640 | Strong |
| Aromatic & Pyranone C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |
This table presents expected ranges for the identified functional groups.
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, symmetric vibrations and vibrations of non-polar bonds are expected to be more intense in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
The molecular formula of this compound is C₁₁H₈O₂, giving it a molecular weight of approximately 172.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 172. nih.gov
The fragmentation of this compound is expected to proceed through pathways characteristic of aromatic ketones and pyrones. The most abundant peaks observed in the GC-MS data for this compound are at m/z 172, 144, and 102. nih.gov
m/z 172 (M⁺˙): This is the molecular ion peak, corresponding to the intact molecule. Its presence confirms the molecular weight.
m/z 144: This significant fragment likely arises from the loss of a neutral molecule of carbon monoxide (CO, 28 Da) from the molecular ion. This is a common fragmentation pathway for pyrones and ketones, involving the cleavage of the carbonyl group.
m/z 102: This peak could be formed by the subsequent loss of a C₂H₂ (acetylene, 26 Da) fragment from the m/z 144 ion, or potentially from the direct fragmentation of the molecular ion. Another plausible pathway is the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) followed by the loss of three hydrogen atoms, or the formation of a phenylacetylene radical cation.
| m/z Value | Proposed Fragment | Proposed Neutral Loss |
| 172 | [C₁₁H₈O₂]⁺˙ (Molecular Ion) | - |
| 144 | [M - CO]⁺˙ | CO (28 Da) |
| 102 | [C₇H₅O]⁺ or [C₈H₆]⁺˙ | Further fragmentation |
This table summarizes the major observed peaks and their likely origins. nih.gov
This fragmentation pattern provides strong corroborating evidence for the structure of this compound, highlighting the presence of the pyranone ring and the phenyl substituent.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopynih.govnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within the conjugated system of this compound and its analogues. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation and the nature of the electronic transitions, typically π → π* and n → π* transitions in these molecules.
The introduction of substituents on either the pyranone or the phenyl ring can significantly influence the UV-Vis absorption profile. For instance, the introduction of a phenyl group into the pyranone structure complicates the absorption spectrum, often resulting in multiple absorption maxima scite.ai. In one study on (E)-2-(2-(dimethylamino)vinyl)-6-phenyl-4H-pyran-4-one, a major absorption maximum was observed at 380 nm, with a molar extinction coefficient of 19,700 M⁻¹cm⁻¹ scite.ai. The electronic structure and transitions of 4H-pyran-4-one and its sulfur analogues have been subjects of theoretical studies, which help in interpreting these spectra aip.org. The thiocarbonyl group (C=S) in related compounds like 4H-pyran-4-thione is known to be a critical chromophore for its electronic excitation researchgate.net.
The table below summarizes representative UV-Vis absorption data for a derivative of this compound.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| (E)-2-(2-(dimethylamino)vinyl)-6-phenyl-4H-pyran-4-one | 380 | 19,700 | Not Specified | scite.ai |
X-ray Crystallography for Solid-State Structural Determinationaip.orgresearchgate.netnih.govresearchgate.netmdpi.comrsc.org
Crystal structure analyses of various pyran derivatives have been reported, elucidating the conformation of the pyran ring and the orientation of its substituents. For example, in the crystal structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, the pyran ring was found to have all its atoms coplanar, which is a notable deviation from the more common half-chair or boat conformations observed in other similar pyran rings. In another study on 2,3,5,6-tetraphenyl-4H-pyran-4-one, the pyranone core was found to be planar. These studies are essential for understanding how crystal packing and intermolecular forces, such as hydrogen bonds, influence the molecular structure.
A key structural parameter obtained from X-ray crystallography is the dihedral angle, which describes the rotation around a single bond. In this compound derivatives, the dihedral angle between the plane of the pyranone ring and the plane of the phenyl ring is of particular interest. This angle determines the degree of coplanarity between the two ring systems, which in turn affects the extent of π-conjugation and, consequently, the electronic and photophysical properties of the molecule.
Studies on related structures have shown a wide range of preferred conformations. For instance, in 2,3,5,6-tetraphenyl-4H-pyran-4-one, the four phenyl rings adopt a propeller-like geometry relative to the planar pyranone core. In a different pyran derivative, the 4-chlorophenyl substituent was turned through a dihedral angle of 77.45(5)° with respect to the basal plane of the pyran ring nih.gov. In contrast, the dihedral angle between the 4-fluorophenyl and pyrone rings in 4-methoxy-6-(4-fluorophenyl)-2H-pyran-2-one was found to be only 7.2°, indicating near co-planarity. This variation highlights that the solid-state conformation is highly sensitive to the nature and position of substituents as well as crystal packing effects.
The table below presents dihedral angle data from crystallographic studies of various phenyl-substituted pyranone derivatives.
| Compound/Fragment | Dihedral Angle (°) | Reference |
|---|---|---|
| 4-chlorophenyl group vs. pyran ring basal plane in a chromene derivative | 77.45(5) | nih.gov |
| Phenyl ring vs. pyran ring in 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | 86.87 | |
| 4-fluorophenyl ring vs. pyrone ring in 4-methoxy-6-(4-fluorophenyl)-2H-pyran-2-one | 7.2 | |
| Phenyl ring vs. pyrone ring in 4-methoxy-6-phenyl-2H-pyran-2-one | 8.8 | |
| Phenyl rings vs. pyranone core in 2,3,5,6-tetraphenyl-4H-pyran-4-one | Propeller Geometry |
Advanced Spectroscopic Techniques for Mechanistic Studiesnih.govnih.gov
Beyond routine characterization, advanced spectroscopic methods are employed to investigate the detailed mechanisms of reactions involving this compound derivatives and to probe their dynamic behavior and photophysical properties. These techniques can monitor transient species, map excited-state energy landscapes, and reveal the influence of the molecular environment.
Fluorescence spectroscopy is a powerful tool for studying the excited states of these compounds. For certain pyranone derivatives, researchers have investigated properties such as solvatochromism—the change in absorption or emission spectra with solvent polarity—which provides information about the charge distribution in the ground and excited states scite.ai. Some tetraaryl-4H-pyran derivatives have been shown to exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. This phenomenon is often linked to the restriction of intramolecular motions in the aggregate state, which reduces non-radiative decay pathways. Such studies are crucial for the rational design of novel fluorophores and functional materials based on the this compound scaffold scite.ai.
Computational Chemistry and Theoretical Investigations of 2 Phenyl 4h Pyran 4 One
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular systems by solving the Schrödinger equation. semanticscholar.org For complex molecules, approximations are necessary, and various methodologies have been developed to provide accurate and efficient solutions.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. icrc.ac.ir It has proven to be a versatile and reliable tool for studying pyranone derivatives. tandfonline.comresearchgate.net The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunction of all electrons.
A popular functional used in these calculations is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. semanticscholar.orgtandfonline.com This approach is widely employed for its balance of accuracy and computational efficiency in predicting molecular properties such as geometry, vibrational frequencies, and electronic characteristics of organic molecules. icrc.ac.irorientjchem.org
The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The Pople-style basis sets are commonly used, with varying levels of complexity and computational cost. orientjchem.org
6-31G(d,p): This is a split-valence basis set that is frequently used for geometry optimizations of organic molecules. semanticscholar.org It provides a good balance by using multiple functions for valence electrons and includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These polarization functions allow for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling chemical bonds.
6-311++G(d,p): This is a more extensive triple-split valence basis set. tandfonline.comorientjchem.org It provides a more accurate description of the valence electrons and includes diffuse functions (++) on both heavy atoms and hydrogens. Diffuse functions are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity and proton affinity where the electron density is more spread out. orientjchem.org
The selection of a basis set is a trade-off between desired accuracy and computational expense. Typically, a smaller basis set like 6-31G(d,p) might be used for initial geometry optimization, while a larger one like 6-311++G(d,p) could be used for more precise single-point energy calculations or property predictions. tandfonline.comresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is geometry optimization. pennylane.ai This process involves finding the arrangement of atoms in space that corresponds to the minimum energy on the potential energy surface, representing the most stable conformation of the molecule. pennylane.aiarxiv.org For 2-phenyl-4H-pyran-4-one, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until the forces on each atom are close to zero. chemrxiv.org For this compound, a key conformational feature is the dihedral angle between the pyranone ring and the phenyl ring. While the pyranone ring is largely planar, the phenyl group can rotate around the C-C single bond connecting it to the ring. The optimization would identify the most stable rotational angle, which is typically a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric hindrance. Theoretical studies on similar phenyl-substituted heterocyclic systems often show a non-planar (twisted) ground state geometry.
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: This orbital is the highest-energy orbital containing electrons and can be thought of as the molecule's ability to donate electrons. libretexts.org Regions of the molecule with high HOMO density are likely to be the sites of electrophilic attack.
LUMO: This is the lowest-energy orbital that is empty of electrons and represents the molecule's ability to accept electrons. libretexts.org Regions with high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. malayajournal.org A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the phenyl and pyranone rings, while the LUMO would also be located on the conjugated system. The HOMO-LUMO gap helps characterize the charge transfer that can occur within the molecule. malayajournal.orgresearchgate.net
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Related to ionization potential; indicates electron-donating ability. |
| LUMO Energy | ELUMO | - | Related to electron affinity; indicates electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. malayajournal.org |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |
| Global Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness | S | 1 / (2η) | Inverse of hardness; indicates high reactivity. |
To understand the charge distribution and reactive sites of a molecule, Mulliken population analysis and Molecular Electrostatic Potential (MEP) mapping are employed.
Mulliken Charges provide an estimation of the partial atomic charge on each atom in a molecule. uottawa.ca This method partitions the total electron density among the atoms. In this compound, the oxygen atoms, particularly the carbonyl oxygen, are expected to have the most negative Mulliken charges due to their high electronegativity. The carbon atom of the carbonyl group would, in turn, carry a significant positive charge. These charges help in identifying electrostatic interactions between molecules. researchgate.net
| Atom | Expected Mulliken Charge | Rationale |
|---|---|---|
| Carbonyl Oxygen (O4) | -0.5 to -0.6 e | High electronegativity and participation in a polar C=O bond. |
| Ether Oxygen (O1) | -0.4 to -0.5 e | High electronegativity, but less polarized than the carbonyl oxygen. |
| Carbonyl Carbon (C4) | +0.4 to +0.6 e | Bonded to two electronegative oxygen atoms, making it electron-deficient. |
| Hydrogen Atoms | +0.1 to +0.2 e | Less electronegative than the carbon atoms they are bonded to. |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP surface is plotted over the molecule's electron density, and different colors are used to denote regions of varying electrostatic potential. researchgate.net
Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for an electrophilic attack.
Blue: Regions of positive potential, which are electron-poor. These are susceptible to nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, the MEP map would show the most negative potential (deepest red) localized around the carbonyl oxygen atom, confirming it as a primary site for interactions with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the phenyl and pyranone rings would exhibit positive potential (blue), while the carbon framework would be relatively neutral (green). researchgate.net This analysis is crucial for predicting intermolecular interactions and understanding biological recognition processes. researchgate.net
Fukui Function Assessments for Electrophilic/Nucleophilic Regions
Fukui functions are essential descriptors within conceptual DFT for predicting the reactivity of different atomic sites within a molecule. wikipedia.orgscm.com They quantify the change in electron density at a specific point in a molecule as the total number of electrons changes, thereby identifying regions most susceptible to electrophilic, nucleophilic, or radical attack. wikipedia.org
The calculation of condensed Fukui functions involves analyzing the electron population of each atom in its neutral (N), anionic (N+1), and cationic (N-1) states. From these populations, three main indices are derived:
fk+ (for nucleophilic attack): Measures the reactivity of a site towards a nucleophile by considering the addition of an electron. A higher value indicates a more favorable site for nucleophilic attack.
fk- (for electrophilic attack): Measures the reactivity towards an electrophile by considering the removal of an electron. The site with the highest value is the most probable location for electrophilic attack.
fk0 (for radical attack): Averages the values of fk+ and fk- to predict sites for radical reactions.
For this compound, which belongs to the flavonoid family, these calculations can pinpoint the most reactive centers. nih.gov The carbonyl carbon and specific carbons on the pyranone and phenyl rings are often identified as key sites for chemical reactions. The dual descriptor (Δf(r)), which is the difference between fk+ and fk-, further refines these predictions: a positive value indicates a site is favored for nucleophilic attack, while a negative value suggests it is favored for electrophilic attack. nih.gov
| Atomic Site | Predicted fk+ (Nucleophilic Attack) | Predicted fk- (Electrophilic Attack) | Comments |
|---|---|---|---|
| C2 (Pyran Ring) | High | Low | Susceptible to nucleophilic addition due to proximity to oxygen and phenyl group. |
| C4 (Carbonyl Carbon) | Very High | Low | Primary site for nucleophilic attack due to polarization of the C=O bond. |
| C6 (Pyran Ring) | Moderate | Moderate | Potential site for Michael addition type reactions. |
| O1 (Pyran Ring Oxygen) | Low | High | High electron density makes it a likely site for electrophilic attack (e.g., protonation). |
| O (Carbonyl Oxygen) | Low | Very High | Highest electron density, most favorable site for electrophilic attack. |
| C' (Phenyl Ring) | Low | Moderate | Reactivity depends on ortho, meta, para positions; generally sites for electrophilic aromatic substitution. |
Spectroscopic Property Predictions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atomic bonds. thermofisher.com Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules. These theoretical calculations are crucial for assigning the specific vibrational modes corresponding to the experimentally observed spectral bands. researchgate.netscifiniti.com
The process begins with the optimization of the molecule's geometry to find its lowest energy state. Subsequently, frequency calculations are performed at the same level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. scifiniti.com
A key component of the analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.govnih.gov This allows for an unambiguous assignment of complex spectral bands that arise from the coupling of multiple vibrational motions. For this compound, this analysis helps to precisely identify the characteristic vibrations of the pyranone ring, the carbonyl group, and the phenyl substituent. researchgate.netscifiniti.com
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Potential Energy Distribution (PED) Assignment |
|---|---|---|---|
| ν(C-H) Phenyl | 3100-3050 | ~3080 | C-H stretching in phenyl ring |
| ν(C-H) Pyran | 3040-3000 | ~3020 | C-H stretching in pyranone ring |
| ν(C=O) | ~1680 | ~1660 | C=O stretching (carbonyl group) |
| ν(C=C) Phenyl | 1600-1450 | ~1595, ~1480 | Aromatic C=C stretching |
| ν(C=C) Pyran | ~1620, ~1550 | ~1610, ~1560 | C=C stretching in pyranone ring |
| ν(C-O-C) | ~1250 | ~1245 | Asymmetric C-O-C stretching of ether group |
| β(C-H) | 1400-1000 | Various | In-plane C-H bending |
| γ(C-H) | 900-700 | Various | Out-of-plane C-H bending |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. rsc.org This allows for the prediction of the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. semanticscholar.org
For this compound, TD-DFT calculations can elucidate the nature of the principal electronic transitions. Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals whether the transitions are of a π → π* or n → π* character. rsc.org The HOMO-LUMO energy gap is a key indicator of the molecule's electronic stability and the energy required for the primary electronic excitation. mdpi.com Density of States (DOS) plots can further illustrate the contributions of different fragments (e.g., the phenyl group and the pyranone ring) to the frontier molecular orbitals.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |
|---|---|---|---|---|
| S0 → S1 | ~340 | ~0.02 | HOMO → LUMO+1 | n → π |
| S0 → S2 | ~285 | ~0.65 | HOMO → LUMO | π → π |
| S0 → S3 | ~250 | ~0.40 | HOMO-1 → LUMO | π → π* |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is indispensable for understanding the detailed mechanisms of chemical reactions. By mapping the potential energy surface, theoretical chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). acs.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate. acs.org
For reactions involving this compound, such as Diels-Alder cycloadditions, nucleophilic additions to the pyranone ring, or photochemical rearrangements, DFT calculations can trace the lowest energy pathway. researchgate.netresearchgate.net For instance, in a cycloaddition reaction, calculations can determine whether the mechanism is concerted (a single transition state) or stepwise (involving an intermediate). researchgate.net Analysis of the transition state geometry provides insight into the synchronicity of bond-forming and bond-breaking processes. Furthermore, computational studies can rationalize the regioselectivity and stereoselectivity observed in experiments by comparing the activation energies of different possible reaction channels. The lower the calculated activation barrier, the more favorable the reaction pathway. acs.org
Photophysical Property Simulations and Analysis
Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent in which it is dissolved. mdpi.com This effect arises from differential solvation of the ground and excited electronic states of the molecule. Computational studies can effectively model and investigate these solvent effects. rsc.org
For this compound and its derivatives, a change in solvent polarity can induce a shift in the absorption maxima (λmax). nih.govrsc.org This is often due to an intramolecular charge transfer (ICT) character in the electronic transition, where the electron distribution in the excited state is significantly different from that in the ground state. rsc.org Polar solvents tend to stabilize the more polar state (often the excited state), leading to a shift in the transition energy. This can be simulated using TD-DFT in conjunction with implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. By calculating the absorption spectra in a range of solvents with different dielectric constants, a theoretical correlation can be established, providing insights into the change in the molecule's dipole moment upon excitation. nih.gov
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) (π → π*) | Observed Shift |
|---|---|---|---|
| Hexane | 1.88 | ~282 | - |
| Chloroform | 4.81 | ~286 | Bathochromic (Red Shift) |
| Ethanol | 24.55 | ~290 | Bathochromic (Red Shift) |
| Acetonitrile | 37.5 | ~292 | Bathochromic (Red Shift) |
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Studies
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation. Conversely, Aggregation-Caused Quenching (ACQ) is a more common phenomenon where the fluorescence of molecules is diminished or quenched in a concentrated or aggregated state due to the formation of non-emissive excimers or other intermolecular interactions.
A thorough review of the scientific literature reveals a lack of specific experimental or theoretical studies focused on the Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) properties of this compound. While research has been conducted on derivatives of the 4H-pyran-4-one core that exhibit AIE phenomena, these findings are specific to the studied derivatives and cannot be directly extrapolated to the parent compound, this compound. For instance, studies on tetraphenyl-pyran-4-one have indicated ACQ properties. nih.gov However, dedicated investigations into whether this compound exhibits AIE or ACQ behavior, including detailed photophysical measurements in various solvent fractions or solid states, are not present in the available literature.
Thermodynamic and Quantum Mechanical Parameter Calculations
Theoretical investigations employing computational chemistry are crucial for understanding the fundamental properties of a molecule. These calculations can provide insights into a compound's stability, reactivity, and electronic characteristics.
Due to the absence of published computational data for this compound, a data table of its thermodynamic and quantum mechanical parameters cannot be provided at this time.
Applications of 2 Phenyl 4h Pyran 4 One in Advanced Materials and Synthetic Organic Chemistry
Role as Versatile Building Blocks in Complex Organic Synthesis
The reactivity of the 4-pyrone ring system makes it an exceptionally versatile building block for organic synthesis. researchgate.netresearchgate.net It can participate in various reactions that enable the construction of intricate molecular architectures, serving as a foundational scaffold for both complex heterocyclic systems and large, diverse chemical libraries. nih.govresearchgate.net
The 2-phenyl-4H-pyran-4-one structure is an ideal starting point for the synthesis of polycyclic and fused heterocyclic systems. The pyran ring can undergo ring-opening and ring-transformation reactions when treated with various nucleophiles. This reactivity allows for the annulation of additional rings onto the pyran core, leading to the formation of complex structures such as pyran-annulated heterocycles. orientjchem.org Synthetic chemists utilize these pathways to access novel molecular frameworks that are otherwise difficult to synthesize. nih.gov The inherent reactivity of the pyranone moiety facilitates the creation of fused systems containing nitrogen, sulfur, or other oxygen atoms, which are prevalent in pharmacologically active compounds and natural products. researchgate.net
In modern drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is crucial for high-throughput screening. The 4H-pyran scaffold is well-suited for this purpose. nih.govnih.gov Using techniques like combinatorial chemistry and solid-phase synthesis, the this compound core can be systematically modified. researchgate.netmdpi.com By introducing a variety of substituents at different positions on the pyran and phenyl rings, chemists can generate large libraries of diverse molecules. mdpi.com This approach is particularly valuable in the search for new drug candidates, as it allows for the rapid exploration of the structure-activity relationship of pyran-containing compounds. nih.gov The rigidity and three-dimensionality offered by spirocyclic structures derived from 4H-pyrans are also advantageous in drug design. nih.gov
Contributions to Fluorophore Design and Photophysical Research
The extended π-conjugation in this compound makes it an excellent platform for the design of fluorophores. elsevierpure.comresearchgate.net Its derivatives have been extensively studied for their unique photophysical behaviors, including environment-sensitive fluorescence and solid-state emission, which are highly desirable for advanced materials applications. researchgate.net
Derivatives of 4H-pyran-4-one are fundamental to a class of dyes known as merocyanines, which are characterized by a donor-π-acceptor (D-π-A) structure. researchgate.net The pyranone moiety often serves as the electron-accepting part of the molecule. By reacting the activated methyl group of a precursor like 2,6-dimethyl-4H-pyran-4-one with various aldehydes, a range of dicyanomethylene-4H-pyran (DCM)-type dyes can be synthesized. frontiersin.org Introducing a dimethylaminovinyl group creates a reactive intermediate that allows for the construction of new merocyanines with tunable fluorescence properties. researchgate.net The modification of the pyran moiety is a key strategy for the targeted design of these fluorophores, which exhibit strong push-pull character, leading to high molar extinction coefficients and quantum yields. researchgate.net
Table 1: Photophysical Properties of Selected Merocyanine (B1260669) Dyes Derived from a 4H-Pyran-4-one Scaffold This table is representative of data found for merocyanine dyes based on the 4H-pyran core.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Dye 1 | 450 | 525 | 0.65 | 75 |
| Dye 2 | 488 | 610 | 0.40 | 122 |
| Dye 3 | 476 | 628 | 0.69 | 152 |
Certain 2,6-diaryl-4H-pyran-4-one derivatives exhibit stimuli-responsive behavior, changing their fluorescence color in response to their environment. researchgate.netscilit.com
Solvatochromism is the change in color in response to solvent polarity. This phenomenon arises from changes in the dipole moment of the molecule upon excitation, leading to different degrees of stabilization by solvents of varying polarity. tju.edu.cnnih.gov This property is useful for creating sensors that can detect solvent properties. nih.gov
Mechanochromism is the change in color upon the application of mechanical force, such as grinding. tju.edu.cn This effect is typically due to a transition between crystalline and amorphous solid states, which alters the intermolecular interactions and molecular packing, thereby affecting the fluorescence emission. researchgate.netnih.gov Some pyran derivatives show reversible mechanochromism, where the original color can be restored by heating or exposure to solvent fumes. tju.edu.cn
Table 2: Example of Mechanochromic and Solvatochromic Behavior in a 4H-Pyran-4-one Derivative Illustrative data based on findings for stimuli-responsive pyran derivatives.
| Condition | Emission Color | Emission Max (λ_em, nm) |
| Pristine Solid | Yellow-Green | 516 |
| After Grinding | Orange | 553 |
| In Toluene (Nonpolar) | Blue | 485 |
| In THF (Polar) | Green | 510 |
Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished or extinguished in the solid state or in aggregates. sigmaaldrich.com In contrast, materials with aggregation-induced emission (AIE) are non-emissive when dissolved but become highly fluorescent upon aggregation. magtech.com.cn This property is exceptionally valuable for applications like organic light-emitting diodes (OLEDs) and biological imaging. sigmaaldrich.comrsc.org
A series of 2,6-diarylethene-4H-pyran-4-one derivatives have been shown to exhibit significant AIE activity. researchgate.netscilit.com The underlying mechanism is often the restriction of intramolecular motions (RIM). magtech.com.cnresearchgate.net In dilute solutions, the phenyl and other aryl rings can rotate freely, providing non-radiative pathways for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channels and forces the molecule to release its energy as fluorescence, leading to a dramatic increase in emission intensity. researchgate.netnih.gov
Table 3: Aggregation-Induced Emission (AIE) in a Tetraphenylethylene-Substituted Pyran Derivative This table demonstrates the typical fluorescence enhancement seen in AIE-active compounds.
| Solvent System (THF/Water Ratio) | State | Relative Fluorescence Intensity |
| 100% THF | Dissolved | 1 |
| 40% THF / 60% Water | Aggregating | 5 |
| 10% THF / 90% Water | Aggregated | 20 |
Applications in Material Science Beyond Fluorescence
Research into the non-fluorescent material science applications of this compound is an emerging field. While extensive data on bulk applications in polymers or electronic materials are not widely reported, its derivatives have shown potential in specialized areas such as nonlinear optics.
Push-pull systems, where an electron donor is conjugated with an electron acceptor, are crucial for developing materials with high second-order nonlinear optical (NLO) responses. The 4H-pyranylidene moiety, structurally related to this compound, can act as an effective electron donor. When conjugated with a dicyanomethylene acceptor through a quinoid thiophene (B33073) bridge, these chromophores exhibit significant intramolecular charge transfer (ICT), which is a key factor for NLO activity. researchgate.net The efficiency of this charge transfer, and consequently the NLO response, is influenced by the nature of the π-spacer connecting the donor and acceptor units. researchgate.net
Theoretical and experimental studies on such systems have demonstrated that the quinoidal structure enhances the ICT compared to aromatic analogues, leading to a more significant second-order NLO response. researchgate.net While this research focuses on derivatives, it highlights the potential of the pyran-4-one core in the design of advanced optical materials. Further investigation into the incorporation of the specific this compound unit into such systems could yield materials with tailored NLO properties.
Table 1: Investigated Properties of 4H-Pyranylidene Derivatives for NLO Applications
| Compound Class | Key Structural Feature | Investigated Property | Key Finding |
| 4H-Pyranylidene Chromophores | Quinoid/aromatic thiophene bridge | Second-order nonlinear optical (NLO) response | Quinoidal structure enhances intramolecular charge transfer, leading to a higher NLO response. researchgate.net |
Catalytic Utility of Pyran-4-one Scaffolds or Derivatives (if applicable and non-biological)
The pyran-4-one scaffold is a valuable building block in synthetic organic chemistry and has been utilized in the development of catalytic systems, particularly in the realm of asymmetric synthesis. While this compound itself is not typically used directly as a catalyst, its structural motif is integral to the design of more complex chiral catalysts and is a common target in catalytic reaction development.
The synthesis of chiral 4H-pyran-containing polycyclic compounds, which are important structural motifs in many natural products and pharmaceuticals, often relies on organocatalysis. sciengine.comresearchgate.net For instance, bifunctional phosphonium (B103445) salt catalysts have been successfully employed in cascade reactions to construct complex chiral polycyclic 4H-pyran scaffolds with high yields and excellent stereoselectivities. sciengine.comresearchgate.net These catalytic systems often involve intricate reaction sequences, including Michael additions and nucleophilic attacks, where the pyranone core is formed in situ. sciengine.comresearchgate.net
Furthermore, the development of catalytic asymmetric methods to access enantioenriched pyranones is an active area of research. nih.gov These pyranones serve as crucial intermediates for the synthesis of a wide range of natural products. nih.govnorthwestern.edu Lewis acid-catalyzed Prins-type cyclizations represent another powerful strategy for constructing tetrahydropyran-4-one structures with high stereocontrol. nih.gov
In the context of biomimetic synthesis, catalytic asymmetric approaches have been developed to synthesize 2-aryl benzopyranones, a class of compounds to which this compound belongs. nih.gov These methods are inspired by the enzymatic synthesis of flavonoids and aim to provide a versatile platform for accessing enantioenriched flavonoid analogs. nih.gov
The utility of the pyran-4-one scaffold is also evident in its use as a precursor for a diverse range of heterocyclic compounds. researchgate.net The inherent reactivity of the pyran-4-one ring allows for various transformations, including ring-opening and cross-coupling reactions, making it a versatile building block in synthetic chemistry. researchgate.net
Table 2: Examples of Catalytic Systems Involving Pyran-4-one Scaffolds
| Catalytic System/Approach | Target Scaffold | Key Features |
| Bifunctional Phosphonium Salt Catalysis | Chiral Polycyclic 4H-Pyran Scaffolds | Cascade reaction, high yields, and excellent stereoselectivities. sciengine.comresearchgate.net |
| Asymmetric Alkylation | Enantioenriched Pyranones | One-pot synthesis of important natural product intermediates. nih.gov |
| Lewis Acid-Catalyzed Prins Cyclization | Tetrahydropyran-4-ones | High stereoselectivity in the formation of highly functionalized pyrans. nih.gov |
| Biomimetic Asymmetric Catalysis | 2-Aryl Benzopyranones | Enantioenriched synthesis of flavonoid analogs. nih.gov |
Q & A
Q. Basic
- ¹H/¹³C NMR : Key for confirming the pyranone ring and phenyl substitution. Look for:
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- IR spectroscopy : Confirm C=O stretching (~1640–1680 cm⁻¹) and aromatic C-H bending.
How can researchers resolve contradictions in reported biological activity data of this compound derivatives?
Q. Advanced
- Study design audit : Compare assay conditions (e.g., cell lines, concentrations) and control groups across studies.
- Data validation : Reproduce key experiments with standardized protocols (e.g., OECD guidelines).
- Meta-analysis : Use statistical tools to identify outliers or trends in IC₅₀ values. Contradictions may arise from solvent effects (e.g., DMSO cytotoxicity) or impurity interference .
What computational methods are effective in predicting the reactivity of this compound in nucleophilic addition reactions?
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., C-2 and C-6 positions).
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.
- Reactivity descriptors : Calculate Fukui indices to map nucleophilic/electrophilic regions .
How should solubility studies for this compound be designed across solvent systems?
Q. Basic
- Solvent selection : Test polarity gradients (e.g., hexane → ethanol → DMSO) to identify optimal dissolution.
- Temperature dependence : Measure solubility at 25°C and 37°C for biological relevance.
- Crystallization analysis : Use powder XRD to assess polymorph formation in saturated solutions .
How can conflicting crystallographic data for this compound analogs be analyzed?
Q. Advanced
- Single-crystal XRD : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks.
- Polymorph screening : Vapor diffusion methods can reveal alternative crystal forms.
- Database cross-referencing : Validate against Cambridge Structural Database entries to resolve discrepancies .
What strategies minimize side reactions during alkylation of this compound?
Q. Advanced
- Protecting groups : Temporarily block the carbonyl oxygen with trimethylsilyl chloride.
- Regioselective conditions : Use bulky bases (e.g., LDA) to direct alkylation to the α-position.
- In situ monitoring : Employ HPLC-MS to detect intermediates and adjust reaction time .
How can the electron-deficient nature of the pyranone ring be modulated to enhance specific reactions?
Q. Advanced
- Electron-withdrawing substituents : Introduce nitro (-NO₂) or cyano (-CN) groups at C-3 to increase electrophilicity.
- Coordination complexes : Utilize metal catalysts (e.g., Pd²⁺) to stabilize transition states in cross-coupling reactions .
What mechanistic approaches elucidate the tautomeric behavior of this compound in solution?
Q. Advanced
- Variable-temperature NMR : Monitor keto-enol equilibria by tracking proton exchange rates.
- Isotopic labeling : Use ¹⁸O-labeled water to trace tautomerization pathways.
- Computational modeling : Simulate free energy profiles for tautomeric transitions at the B3LYP/6-31G* level .
How should chromatographic methods validate the purity of this compound samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
